5-Chloro-6-methylnicotinic acid

Medicinal Chemistry Synthetic Intermediate Building Block

5-Chloro-6-methylnicotinic acid (CAS 1256835-19-4) is a halogenated pyridine derivative belonging to the nicotinic acid class, defined by a carboxylic acid group at the 3-position, a methyl group at the 6-position, and a chlorine atom at the 5-position of the pyridine ring. It serves primarily as a versatile building block or intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research.

Molecular Formula C7H6ClNO2
Molecular Weight 171.58 g/mol
CAS No. 1256835-19-4
Cat. No. B3094348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-methylnicotinic acid
CAS1256835-19-4
Molecular FormulaC7H6ClNO2
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)C(=O)O)Cl
InChIInChI=1S/C7H6ClNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11)
InChIKeyAIDXHOVOUCHIPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-6-methylnicotinic Acid (CAS 1256835-19-4): Procurement & Research-Grade Specifications


5-Chloro-6-methylnicotinic acid (CAS 1256835-19-4) is a halogenated pyridine derivative belonging to the nicotinic acid class, defined by a carboxylic acid group at the 3-position, a methyl group at the 6-position, and a chlorine atom at the 5-position of the pyridine ring [1]. It serves primarily as a versatile building block or intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research . Commercially, it is available from multiple suppliers with purity grades ranging from 95% to 97%, and is typically stored at room temperature .

Why 5-Chloro-6-methylnicotinic Acid Cannot Be Replaced by Common Analogs in Target Synthesis


Generic substitution among nicotinic acid derivatives is scientifically invalid due to the compound's specific substitution pattern, which directly dictates its utility as a synthetic intermediate. Unlike the more common 2-chloro- or 6-chloro- isomers , or the non-halogenated 6-methylnicotinic acid , the unique 5-chloro-6-methyl substitution pattern on the pyridine ring of this compound (C7H6ClNO2) imparts distinct electronic and steric properties that are essential for regioselective reactions in multi-step syntheses, such as in the preparation of etoricoxib-related structures [1]. Substituting this precise building block with a different regioisomer or a differently substituted analog would alter reaction pathways and yields, ultimately compromising the synthesis of the intended target molecule. The quantitative evidence below establishes the procurement value of this specific substitution pattern.

Quantitative Evidence Guide: Differentiating 5-Chloro-6-methylnicotinic Acid from In-Class Alternatives


Differentiation by Substitution Pattern: 5-Chloro-6-methyl vs. Unsubstituted Nicotinic Acid

The primary differentiation of 5-Chloro-6-methylnicotinic acid lies in its unique substitution pattern on the pyridine ring. While nicotinic acid (pyridine-3-carboxylic acid) lacks both the 5-chloro and 6-methyl groups, the target compound's specific functionalization enables its use as a key intermediate for complex molecules where these groups are required for target binding or further derivatization . For instance, this pattern is a core structural motif in the synthesis of etoricoxib, a selective COX-2 inhibitor, whereas unsubstituted nicotinic acid cannot serve this role [1].

Medicinal Chemistry Synthetic Intermediate Building Block

Purity Grade Comparison Across Commercial Vendors for Research Procurement

Commercial availability of 5-Chloro-6-methylnicotinic acid shows variance in purity grades, which is a critical selection criterion for researchers. AChemBlock offers the compound at 97% purity, which is higher than the 95% grade offered by suppliers like Leyan and Macklin . This 2% difference in purity can be a deciding factor for applications requiring high-purity starting materials, such as in medicinal chemistry for lead optimization, where impurities might interfere with biological assays or subsequent reactions .

Chemical Synthesis Procurement Quality Control

Pricing Structure Analysis for Cost-Effective Procurement Strategies

Pricing data for 5-Chloro-6-methylnicotinic acid shows significant variation based on quantity and supplier, providing a quantifiable basis for procurement decisions. For a 100 mg quantity, CymitQuimica lists a price of €202.00, while Leyan offers the same size for ¥800.00 (approx. €102) . At a larger scale of 1 g, AChemBlock's price is $700, while Leyan's is ¥2,072.00 (approx. $285) . These differences highlight the need for strategic vendor selection based on project scale and budget constraints.

Procurement Budgeting Research Planning

Differentiation from Non-Halogenated Analog: 6-Methylnicotinic Acid

A key differentiation is between 5-Chloro-6-methylnicotinic acid and its non-halogenated analog, 6-methylnicotinic acid. The introduction of a chlorine atom at the 5-position is a common strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and binding interactions [1]. While 6-methylnicotinic acid (CAS 3222-47-7) is a major nicotine metabolite with reported antiviral activity against HSV-1 , the chloro-substituted version is a more versatile building block for further synthetic elaboration due to the chlorine atom's ability to act as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .

Medicinal Chemistry Halogen Bonding Drug Design

Validated Utility as a Key Intermediate in the Synthesis of Etoricoxib

A key piece of evidence for the compound's procurement value is its documented use as an intermediate in the synthesis of etoricoxib, a selective COX-2 inhibitor used to treat pain and inflammation [1]. This structural relationship is not just hypothetical; the compound is explicitly identified as a precursor in the scientific literature describing the crystal structure of etoricoxibium picrate [2]. While other nicotinic acid derivatives may be used in various syntheses, this direct link to a known pharmaceutical target provides a concrete, verifiable justification for prioritizing this specific compound in research related to COX-2 inhibitors or related analogs.

Pharmaceutical Synthesis COX-2 Inhibitor Drug Intermediate

Optimal Research & Industrial Application Scenarios for 5-Chloro-6-methylnicotinic Acid


Medicinal Chemistry: Synthesis of COX-2 Inhibitor Analogs

This compound is the ideal starting material for medicinal chemistry projects focused on synthesizing novel analogs of etoricoxib or exploring the structure-activity relationship (SAR) of COX-2 inhibitors. As documented in the literature, its 5-chloro-6-methyl substitution pattern is a core structural feature of etoricoxib, a selective COX-2 inhibitor [1]. Researchers can use this validated intermediate to efficiently construct a library of derivatives for biological testing, providing a significant advantage over starting from simpler pyridine precursors.

Organic Synthesis: Advanced Building Block for Cross-Coupling Reactions

In organic synthesis laboratories, this compound serves as an advanced building block for creating complex molecular architectures via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The presence of the 5-chloro substituent provides a functional handle that is absent in non-halogenated analogs like 6-methylnicotinic acid, allowing for selective C-C or C-N bond formation at this position. This is supported by its classification as a heterocyclic building block and its use in constructing more elaborate structures . The availability of both 95% and 97% purity grades allows chemists to select the appropriate grade for their specific synthetic needs .

Agrochemical Research: Development of Novel Pesticides and Herbicides

This compound is a valuable precursor for agrochemical discovery programs, particularly those targeting novel herbicides, fungicides, or plant growth regulators. Nicotinic acid derivatives are a known class of compounds with applications in crop protection, and the specific 5-chloro-6-methyl substitution pattern is often exploited to impart selective biological activity . The compound's use as a key intermediate in this field is well-documented, providing a rational starting point for the synthesis of new active ingredients with improved selectivity and environmental profiles [2].

Chemical Biology: Tool Compound Synthesis and Probe Development

For chemical biology applications, 5-Chloro-6-methylnicotinic acid is an ideal scaffold for developing chemical probes or tool compounds. Its relatively simple structure, combined with its functional handles (carboxylic acid and aryl chloride), makes it amenable to conjugation with tags (e.g., biotin, fluorophores) or linkers for immobilization. The availability of high-purity material (e.g., 97% grade from AChemBlock) ensures that the resulting probes are of sufficient quality for rigorous target identification and validation studies, minimizing off-target effects caused by impurities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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